3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Overview
Description
2’-Fluoro-2’-deoxyuridine Phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its ability to enhance the stability and binding affinity of oligonucleotides. The incorporation of a fluorine atom at the 2’ position of the ribose sugar significantly alters the chemical properties of the nucleoside, making it more resistant to enzymatic degradation and improving its overall performance in various applications.
Mechanism of Action
Target of Action
The primary target of 2’-F-dU Phosphoramidite is the oligonucleotide sequence in the process of DNA or RNA synthesis . The compound is used as a building block in the chemical synthesis of oligonucleotides, which are essential for various biological and medical applications .
Mode of Action
2’-F-dU Phosphoramidite interacts with its targets through a process known as the phosphoramidite method . This method involves the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide . The phosphoramidite method is the most widely employed method for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .
Biochemical Pathways
The key biochemical pathway affected by 2’-F-dU Phosphoramidite is the synthesis of oligonucleotides . The compound plays a crucial role in the formation of internucleotide bonds, which is a key stage in the chemical synthesis of oligonucleotides . The phosphoramidite method, in which this compound is used, enables higher speed and higher yield in internucleotide bond formation compared with other methods .
Pharmacokinetics
It’s worth noting that nucleoside phosphoramidites used in the phosphoramidite method are easily prepared and stable in storage .
Result of Action
The result of the action of 2’-F-dU Phosphoramidite is the successful synthesis of oligonucleotides with high specificity and yield . These oligonucleotides can then be used for various applications, including the production of primers for the polymerase chain reaction (PCR), oligonucleotide-based drugs, and numerous other medical and biotechnological applications .
Action Environment
The action of 2’-F-dU Phosphoramidite can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is stored. Nucleoside phosphoramidites used in the phosphoramidite method are known to be stable in storage . Furthermore, the efficiency of the phosphoramidite method can be influenced by the specific conditions under which the reactions are carried out .
Biochemical Analysis
Biochemical Properties
2’-F-dU Phosphoramidite interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a phosphate precursor in the automated chemical synthesis of oligonucleotides . The compound’s high reactivity towards nucleophiles, catalyzed by weak acids like triethylammonium chloride or 1H-tetrazole, is a key feature that allows it to replace the NR2 moiety .
Cellular Effects
2’-F-dU Phosphoramidite has significant effects on various types of cells and cellular processes. It influences cell function by increasing the thermal stability of RNA duplexes when added to oligodeoxynucleotides . This stability can help preserve the activity and efficacy of gene therapy, making it a more reliable and cost-effective option for personalized medicine .
Molecular Mechanism
At the molecular level, 2’-F-dU Phosphoramidite exerts its effects through binding interactions with biomolecules and changes in gene expression. The key step in this synthetic approach for DNA synthesis is the reaction of the nucleoside phosphoramidite building block, with the terminal 5′-OH of the oligonucleotide .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-F-dU Phosphoramidite change. One of the most significant benefits of 2’-F-dU Phosphoramidite is its increased chemical stability . This means that the modification is less likely to degrade during transportation or storage, and the modified nucleotide is more stable in comparison to traditional nucleotide modifications .
Metabolic Pathways
2’-F-dU Phosphoramidite is involved in the metabolic pathways of nucleic acid synthesis. It is synthesized from nucleoside phosphoramidite building blocks
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves treating a protected nucleoside with phosphorodiamidite under the catalytic action of a weak acid . Another approach uses phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base) . The resulting phosphoramidite is then purified by column chromatography on silica gel to ensure its stability and purity.
Industrial Production Methods: In industrial settings, the production of 2’-Fluoro-2’-deoxyuridine Phosphoramidite is often carried out using automated synthesis equipment. This allows for the efficient and high-yield production of the compound, which is essential for large-scale applications in oligonucleotide synthesis. The use of flow synthesis techniques has also been explored to improve the efficiency and yield of phosphoramidite production .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-2’-deoxyuridine Phosphoramidite undergoes several types of chemical reactions, including substitution and coupling reactions. These reactions are typically catalyzed by weak acids, such as 1H-tetrazole or its derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving 2’-Fluoro-2’-deoxyuridine Phosphoramidite include phosphorodiamidite, phosphorochloridite, and various organic bases. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite moiety .
Major Products: The primary products formed from the reactions of 2’-Fluoro-2’-deoxyuridine Phosphoramidite are oligonucleotides with enhanced stability and binding affinity. These modified oligonucleotides are used in various applications, including antisense oligonucleotide-based therapies and diagnostic assays .
Scientific Research Applications
2’-Fluoro-2’-deoxyuridine Phosphoramidite has a wide range of scientific research applications. In chemistry, it is used to synthesize modified oligonucleotides for various studies. In biology, it is employed in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing and regulation . In medicine, it is used in the development of therapeutic oligonucleotides for the treatment of genetic disorders and infectious diseases . In industry, it is used in the production of diagnostic assays and other biotechnological applications .
Comparison with Similar Compounds
2’-Fluoro-2’-deoxyuridine Phosphoramidite is unique in its ability to enhance the stability and binding affinity of oligonucleotides. Similar compounds include 2’-O-methyl nucleosides and locked nucleic acids (LNAs), which also improve the stability and binding properties of oligonucleotides . 2’-Fluoro-2’-deoxyuridine Phosphoramidite offers distinct advantages in terms of its resistance to enzymatic degradation and its ability to form more stable duplexes with complementary sequences .
List of Similar Compounds
- 2’-O-methyl nucleosides
- Locked nucleic acids (LNAs)
- Morpholino nucleosides
- Peptide nucleic acids (PNAs)
By understanding the unique properties and applications of 2’-Fluoro-2’-deoxyuridine Phosphoramidite, researchers can leverage this compound to develop more effective and stable oligonucleotide-based therapies and diagnostic tools.
Properties
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-DJTPZYMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430990 | |
Record name | 2'-F-dU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146954-75-8 | |
Record name | 2'-F-dU Phosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.